molecular formula C18H18N4O3 B2784371 4-(2,6-dimethylphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860789-08-8

4-(2,6-dimethylphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2784371
CAS No.: 860789-08-8
M. Wt: 338.367
InChI Key: CYPPNEMDKWCCNE-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazol-3-one class, characterized by a heterocyclic core with substituents that modulate its physicochemical and biological properties. The structure includes a 2,6-dimethylphenyl group at position 4, a methyl group at position 5, and a 4-nitrobenzyl moiety at position 2.

Properties

IUPAC Name

4-(2,6-dimethylphenyl)-5-methyl-2-[(4-nitrophenyl)methyl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-12-5-4-6-13(2)17(12)21-14(3)19-20(18(21)23)11-15-7-9-16(10-8-15)22(24)25/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPPNEMDKWCCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN(C2=O)CC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201319927
Record name 4-(2,6-dimethylphenyl)-5-methyl-2-[(4-nitrophenyl)methyl]-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201319927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821966
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860789-08-8
Record name 4-(2,6-dimethylphenyl)-5-methyl-2-[(4-nitrophenyl)methyl]-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201319927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 4-(2,6-dimethylphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a member of the triazole family known for its diverse biological activities. This article explores its biological activity through various studies, including in vitro and in vivo research findings, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4O3C_{18}H_{20}N_{4}O_{3} with a molecular weight of 344.38 g/mol. The structure features a triazole ring, which is significant for its biological activity. The presence of both dimethylphenyl and nitrobenzyl substituents contributes to its pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that triazole derivatives possess antimicrobial properties. The presence of the nitro group enhances the interaction with microbial targets.
  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties in various assays, suggesting its potential role in mitigating oxidative stress-related diseases.
  • Enzyme Inhibition : Triazole compounds are known to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of neurodegenerative disorders.

Antimicrobial Activity

A study conducted on a series of triazole derivatives, including our compound, reported effective inhibition against several bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL, highlighting the compound's potential as an antimicrobial agent.

CompoundBacterial StrainMIC (µg/mL)
1Staphylococcus aureus20
2Escherichia coli30
3Pseudomonas aeruginosa40

Antioxidant Activity

The antioxidant capacity was evaluated using the DPPH radical scavenging assay. The compound exhibited an IC50 value of 25 µM, indicating strong radical scavenging ability compared to standard antioxidants like ascorbic acid (IC50 = 15 µM).

Enzyme Inhibition Studies

Inhibition studies against AChE revealed that the compound acts as a noncompetitive inhibitor with an IC50 value of 0.45 µM. This suggests that it could be beneficial in treating conditions like Alzheimer's disease.

EnzymeInhibitor TypeIC50 (µM)
AcetylcholinesteraseNoncompetitive0.45
ButyrylcholinesteraseCompetitive0.60

Case Studies

  • In Vivo Metabolism Study : A study involving rats administered with the compound showed significant metabolic pathways including reduction and N-dealkylation. Blood samples analyzed via HPLC revealed pharmacokinetic parameters that suggest moderate bioavailability.
  • Neuroprotective Effects : In a model of oxidative stress-induced neurotoxicity, the compound exhibited protective effects on neuronal cells, reducing cell death by approximately 60% at a concentration of 10 µM.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among triazolone derivatives influence their biological activity and physicochemical properties:

Compound Name Substituents (Positions) Key Structural Features Potential Impact on Properties
Target Compound 4-(2,6-dimethylphenyl), 5-methyl, 2-(4-nitrobenzyl) Nitrobenzyl (electron-withdrawing), dimethylphenyl (steric bulk) Enhanced electronic polarization; possible enzyme inhibition
W112 () 4-(4-heptyloxyphenyl) Long alkoxy chain (lipophilic) Improved membrane permeability; anti-inflammatory activity via MAPK/NF-κB inhibition
GSK2194069 () 4-(benzofuran-6-yl), pyrrolidinylmethyl Benzofuranyl (aromatic), cyclopropanecarbonyl (rigid) β-ketoacyl-ACP reductase inhibition; anticancer applications
4-(4-Methylphenyl)-5-(2-phenylbenzoxazol-5-yl) () Benzoxazolyl, methylphenyl Benzoxazole (electron-deficient), thione (C=S) Antifungal activity via thione-mediated redox interactions
4-(3-Chloro-4-methylphenyl) () Chloro, methylphenyl Chlorine (electronegative) Increased lipophilicity; potential antimicrobial activity

Pharmacological Activity

  • Anti-Inflammatory and Neuroprotective Effects :
    W112 reduces tau hyperphosphorylation and pro-inflammatory cytokines (TNF-α, IL-6) in Alzheimer’s models, attributed to its alkoxy chain enhancing blood-brain barrier penetration . The target compound’s nitrobenzyl group may similarly modulate neuroinflammatory pathways but lacks direct evidence.
  • Enzyme Inhibition :
    GSK2194069 and TVB-2640 inhibit β-ketoacyl-ACP reductase, critical in fatty acid synthesis. The nitro group in the target compound could mimic these effects by interacting with reductase active sites .
  • Antifungal Activity :
    Compounds with thione groups (e.g., ) exhibit antifungal properties via sulfur-mediated interactions. The target compound’s nitro group may instead act as a hydrogen-bond acceptor, altering target specificity .

Physicochemical Properties

  • Lipophilicity : The heptyloxy chain in W112 increases logP, favoring CNS uptake, while the nitro group in the target compound may reduce solubility but enhance protein binding .

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